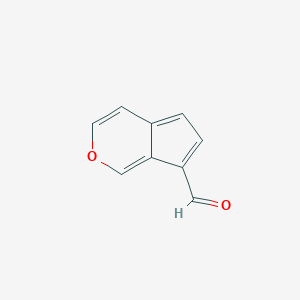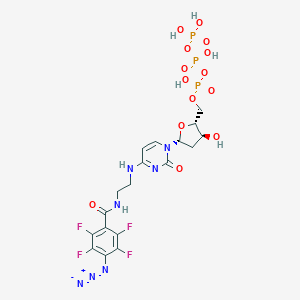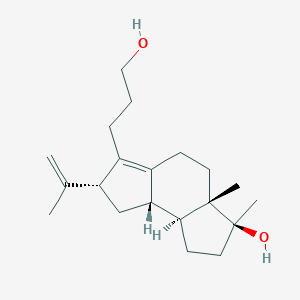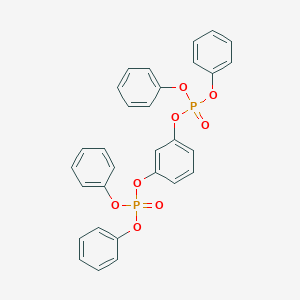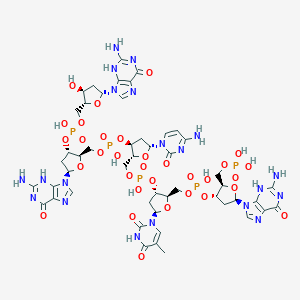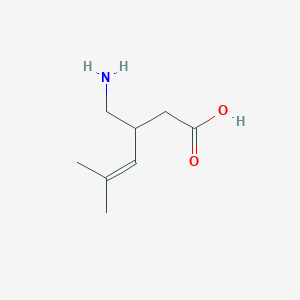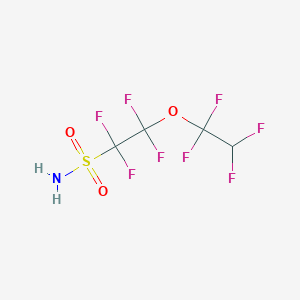
1-(Fluoromethyl)benzotriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Fluoromethyl)benzotriazole (1-FMBT) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a benzotriazole derivative that contains a fluoromethyl group, which makes it a highly versatile and useful molecule for a wide range of applications. In
Applications De Recherche Scientifique
1-(Fluoromethyl)benzotriazole has been studied extensively for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that play a critical role in cellular signaling and oxidative stress. The detection of ROS is important for understanding their role in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of 1-(Fluoromethyl)benzotriazole involves the reaction of the fluoromethyl group with ROS, resulting in the formation of a highly fluorescent product. This reaction is highly specific, as the fluoromethyl group reacts only with ROS and not with other cellular components. The fluorescence of the product can be detected using fluorescence microscopy or spectroscopy, allowing for the visualization and quantification of ROS in cells and tissues.
Effets Biochimiques Et Physiologiques
1-(Fluoromethyl)benzotriazole has been shown to have minimal toxicity and does not affect cellular viability or function. It has been used to detect ROS in a wide range of biological systems, including cells, tissues, and whole organisms. The use of 1-(Fluoromethyl)benzotriazole has led to important insights into the role of ROS in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(Fluoromethyl)benzotriazole in lab experiments include its high specificity for ROS, its ease of use, and its compatibility with a wide range of biological systems. However, there are also some limitations to its use. For example, the fluorescence of the product may be affected by pH, temperature, and other environmental factors. Additionally, the synthesis of 1-(Fluoromethyl)benzotriazole can be time-consuming and requires specialized equipment and expertise.
Orientations Futures
There are many potential future directions for research on 1-(Fluoromethyl)benzotriazole. One area of interest is the development of new fluorescent probes based on the structure of 1-(Fluoromethyl)benzotriazole. These probes could be used to detect other reactive species in cells and tissues, such as reactive nitrogen species (RNS) and reactive sulfur species (RSS). Another area of interest is the use of 1-(Fluoromethyl)benzotriazole in the development of new therapies for diseases such as cancer and neurodegenerative disorders. Finally, there is also potential for the use of 1-(Fluoromethyl)benzotriazole in environmental monitoring and detection of pollutants.
Conclusion
In conclusion, 1-(Fluoromethyl)benzotriazole is a highly versatile and useful molecule for a wide range of scientific research applications. Its high specificity for ROS, ease of use, and compatibility with a wide range of biological systems make it an important tool for understanding the role of ROS in various diseases. While there are some limitations to its use, the potential future directions for research on 1-(Fluoromethyl)benzotriazole are numerous and exciting.
Méthodes De Synthèse
The synthesis of 1-(Fluoromethyl)benzotriazole involves the reaction of 1H-benzotriazole with chlorodifluoromethane in the presence of a base catalyst. This reaction results in the formation of 1-(Fluoromethyl)benzotriazole, which is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dichloromethane. The purity of the compound can be improved through recrystallization or column chromatography.
Propriétés
Numéro CAS |
158607-43-3 |
|---|---|
Nom du produit |
1-(Fluoromethyl)benzotriazole |
Formule moléculaire |
C7H6FN3 |
Poids moléculaire |
151.14 g/mol |
Nom IUPAC |
1-(fluoromethyl)benzotriazole |
InChI |
InChI=1S/C7H6FN3/c8-5-11-7-4-2-1-3-6(7)9-10-11/h1-4H,5H2 |
Clé InChI |
YKLFNMWOERVUEA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=NN2CF |
SMILES canonique |
C1=CC=C2C(=C1)N=NN2CF |
Synonymes |
1H-Benzotriazole,1-(fluoromethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





